molecular formula C13H9NO2S B1629075 10H-Phenothiazine-2-carboxylic acid CAS No. 25234-50-8

10H-Phenothiazine-2-carboxylic acid

Cat. No.: B1629075
CAS No.: 25234-50-8
M. Wt: 243.28 g/mol
InChI Key: CBFANMJNNUVDTB-UHFFFAOYSA-N
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Description

10H-Phenothiazine-2-carboxylic acid is a heterocyclic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a tricyclic system with nitrogen and sulfur atoms, making it a versatile scaffold for various chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzenethiol with 2-chlorobenzoic acid under acidic conditions to form the phenothiazine core, followed by carboxylation at the 2-position. The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 10H-Phenothiazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the phenothiazine ring can be oxidized to form sulfoxides and sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

10H-Phenothiazine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10H-Phenothiazine-2-carboxylic acid involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit enzymes involved in neurotransmitter pathways, making it a potential candidate for the treatment of neurological disorders. The sulfur and nitrogen atoms in the phenothiazine ring play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

    10H-Phenothiazine: The parent compound without the carboxylic acid group.

    10H-Phenothiazine-2-carbonitrile: A derivative with a nitrile group at the 2-position.

    10H-Phenothiazine-2-sulfonic acid: A sulfonic acid derivative.

Comparison: 10H-Phenothiazine-2-carboxylic acid is unique due to the presence of the carboxylic acid group, which enhances its solubility and reactivity compared to its parent compound and other derivatives. This functional group also allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

10H-phenothiazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2S/c15-13(16)8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)17-12/h1-7,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFANMJNNUVDTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627688
Record name 10H-Phenothiazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25234-50-8
Record name 10H-Phenothiazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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